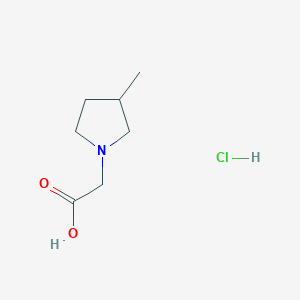
3-(5-苯基-1,3,4-恶二唑-2-基)吗啉盐酸盐
描述
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The yield of such reactions can be quite high, reaching up to 92% .Molecular Structure Analysis
The molecular structure of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” is characterized by the presence of a 1,3,4-oxadiazol ring attached to a morpholine ring . The InChI code for this compound is 1S/C12H13N3O2.ClH/c1-2-4-9 (5-3-1)11-14-15-12 (17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” include a molecular weight of 267.71 , a melting point of 181-183°C . It is a powder at room temperature .科学研究应用
抗结核活性
研究强调了1,3,4-恶二唑衍生物的抗结核潜力。用N-取代的1,3,4-恶二唑衍生物对异烟肼(INH)结构的修饰对包括耐药菌株在内的各种分枝杆菌菌株显示出显着的体外活性。这些衍生物为开发具有增强疗效和降低耐药性特征的新型抗结核药提供了途径 (Asif,2014)。
药学治疗效力
1,3,4-恶二唑环的结构特征促进了与各种酶和受体的有效结合,引发了广泛的生物活性。这些衍生物正在探索其对一系列疾病的治疗潜力,包括癌症、真菌感染、细菌感染等。这表明基于1,3,4-恶二唑的化合物在药物开发中的多功能性及其对药学进步的重大贡献 (Verma等,2019)。
新颖合成和生物学作用
1,3,4-恶二唑衍生物的合成创新对于开发新的药用物种至关重要。最近的发展引入了合成这些衍生物的创新方法,突出了它们在过去15年中显着的药用应用。这些进步对于探索对社会有益的新治疗物种至关重要 (Nayak & Poojary,2019)。
药理学意义
近年来对1,3,4-恶二唑和1,2,4-恶二唑衍生物的药理学探索证明了它们作为抗菌、抗炎、抗结核、抗真菌、抗糖尿病和抗癌剂的潜力。这篇综述表明了恶二唑衍生物的广谱生物活性,强调了它们在药物发现和开发中的潜力 (Wang等,2022)。
未来方向
The future directions for research on “3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride” and similar compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of biological activities exhibited by oxadiazole derivatives, these compounds may have potential applications in the development of new therapeutic agents .
作用机制
Target of Action
Oxadiazole derivatives, to which this compound belongs, have been recognized as promising scaffolds in medicinal chemistry . They have shown a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties.
Mode of Action
Oxadiazole derivatives have been reported to exhibit their anticancer activity by interacting with cancer cell lines . The interaction of these compounds with their targets leads to changes that result in their therapeutic effects.
Biochemical Pathways
Oxadiazole derivatives have been reported to influence a variety of biochemical pathways due to their wide range of biological activities . The downstream effects of these pathways contribute to the overall therapeutic effect of these compounds.
Result of Action
Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that these compounds can induce a variety of molecular and cellular changes.
生化分析
Biochemical Properties
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride plays a significant role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to downstream effects on cellular processes. Additionally, 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride can bind to specific protein domains, influencing protein conformation and function .
Cellular Effects
The effects of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis. By influencing gene expression, 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride can alter the expression levels of key regulatory proteins, thereby affecting cellular metabolism and function. Studies have shown that this compound can induce cell cycle arrest and promote apoptosis in cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride can interact with DNA and RNA, influencing gene expression and transcriptional activity. These molecular interactions are critical for understanding the compound’s therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride have been studied over various time periods. The compound exhibits stability under standard storage conditions, but its activity can degrade over extended periods or under specific environmental conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis. These temporal effects are essential for determining the optimal usage and storage conditions for the compound in research and therapeutic applications .
Dosage Effects in Animal Models
The effects of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects while exerting significant therapeutic benefits, such as tumor growth inhibition. At higher doses, toxic effects, including hepatotoxicity and nephrotoxicity, have been observed. These findings highlight the importance of dosage optimization to maximize therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450 oxidases play a crucial role in the oxidation of the compound, followed by conjugation reactions that enhance its solubility for excretion. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
The transport and distribution of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cellular membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 3-(5-Phenyl-1,3,4-oxadiazol-2-yl)morpholine hydrochloride is critical for its activity and function. The compound has been shown to accumulate in specific organelles, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper localization and function within the cell .
属性
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-2-4-9(5-3-1)11-14-15-12(17-11)10-8-16-7-6-13-10;/h1-5,10,13H,6-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHISHVKFAPIUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NN=C(O2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Chlorophenyl)methyl]oxan-3-amine hydrochloride](/img/structure/B1435548.png)
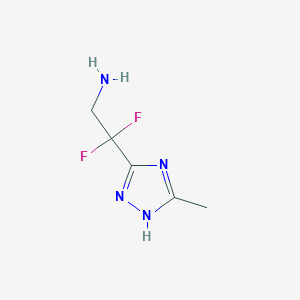
![2-Chloro-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one hydrochloride](/img/structure/B1435553.png)
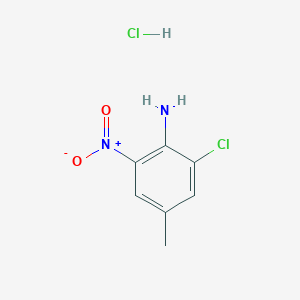
![Methyl 4-[(4-fluorophenyl)methyl]oxane-4-carboxylate](/img/structure/B1435555.png)
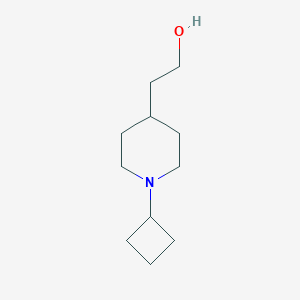


![3-(Oxolan-2-yl)-2-azaspiro[3.3]heptan-1-one](/img/structure/B1435564.png)

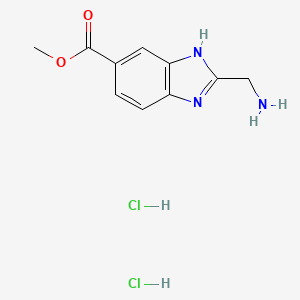
![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B1435569.png)
